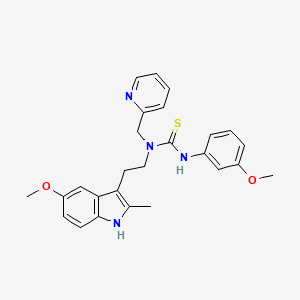

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea

Description

1-(2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea is a substituted thiourea derivative characterized by three distinct structural motifs:

- Indole core: A 5-methoxy-2-methyl-substituted indole group, which is linked via an ethyl chain to the thiourea moiety. Indole derivatives are known for their role in medicinal chemistry, particularly in modulating receptor interactions .

- Aromatic substituents: A 3-methoxyphenyl group and a pyridin-2-ylmethyl group, both contributing to electronic and steric properties.

- Thiourea backbone: The central thiourea (-N-C(=S)-N-) group, which is a common pharmacophore in enzyme inhibitors and receptor ligands due to its hydrogen-bonding capacity .

Properties

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c1-18-23(24-16-22(32-3)10-11-25(24)28-18)12-14-30(17-20-7-4-5-13-27-20)26(33)29-19-8-6-9-21(15-19)31-2/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXFYLMFRBYKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis of Thiourea Derivatives

Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines. The specific compound can be synthesized by modifying existing thiourea structures to incorporate indole and pyridine moieties, which have been associated with enhanced biological activity. The presence of methoxy groups further increases the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effects.

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:

- In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, with IC50 values ranging from 7 to 20 µM across different cancer types, including breast and prostate cancers .

- Mechanisms of action include the inhibition of key signaling pathways involved in cell growth and survival, such as angiogenesis and apoptosis regulation .

2. Antimicrobial Activity

Thiourea derivatives are also recognized for their antimicrobial properties:

- Studies have shown that similar compounds exhibit bacteriostatic effects against pathogenic bacteria, suggesting that the compound may also possess antibacterial activity .

- The mechanism involves disruption of bacterial cell walls and interference with metabolic processes due to the presence of reactive thiourea groups .

Case Studies

Several case studies highlight the effectiveness of thiourea derivatives:

- Anticancer Efficacy : A study involving a series of indole-based thioureas demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with some derivatives achieving IC50 values below 10 µM .

- Antimicrobial Testing : Thiourea derivatives were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) as low as 135 µg/mL for certain derivatives, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The structure of thiourea derivatives significantly influences their biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Increase lipophilicity and bioavailability |

| Indole moiety | Enhances anticancer activity |

| Pyridine ring | Contributes to antimicrobial properties |

The presence of long alkyl chains or additional functional groups can further enhance the biological efficacy by improving solubility and interaction with target sites.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (SR), and melanoma (SK-MEL-5).

Case Study: Cytotoxicity Evaluation

A study conducted by Arafa et al. evaluated the cytotoxicity of several derivatives related to this compound. The findings indicated that derivatives of thiourea exhibited higher potency compared to standard chemotherapeutic agents. The IC50 values for the tested compounds ranged from 0.275 µM to 0.417 µM, demonstrating their effectiveness against resistant cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiourea Derivative A | MCF-7 | 0.275 | Arafa et al. |

| Thiourea Derivative B | SR | 0.417 | Arafa et al. |

| Thiourea Derivative C | SK-MEL-5 | 0.375 | Arafa et al. |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly against targets involved in cancer progression and metabolism.

Mechanism-Based Inhibition

Research indicates that the compound can inhibit specific enzymes such as thymidine phosphorylase and various kinases associated with tumor growth. This inhibition is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Thymidine Phosphorylase | Competitive Inhibition | Arafa et al. |

| EGFR Kinase | Non-competitive Inhibition | Study on FTO inhibitors |

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Neuroprotection Case Study

In a study investigating the neuroprotective effects of indole derivatives, it was found that similar compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups or aromatic systems:

Physicochemical Properties

- Lipophilicity : The 3,4,5-trimethoxybenzyl group in increases logP compared to pyridylmethyl groups, impacting bioavailability .

- Hydrogen-Bonding Capacity : Pyridine-containing derivatives (e.g., ) exhibit higher polar surface areas (PSA), favoring solubility but limiting blood-brain barrier penetration .

- Melting Points : Thioureas with bulky substituents (e.g., trimethoxybenzyl in ) typically have higher melting points due to crystalline packing efficiency .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this thiourea derivative?

Methodological Answer: Synthesis optimization requires precise control of:

- Temperature : Reactions often proceed under reflux (e.g., 80–100°C in DMF) or at room temperature, depending on intermediate stability .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane may be used for low-temperature steps .

- Reaction Time : Extended reaction times (12–24 hours) improve yield for thiourea formation via condensation reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of methoxy groups and indole substitution patterns .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- X-ray Crystallography : Resolves conformational flexibility of the thiourea core and pyridinylmethyl orientation .

Q. What standard biological assays evaluate this compound’s activity?

Methodological Answer:

- Anticancer Activity : MTT assays (IC50 determination in cancer cell lines, e.g., MCF-7 or HeLa) with doxorubicin as a positive control .

- Antimicrobial Screening : Broth microdilution (MIC values against Gram-positive/negative bacteria) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to identify molecular targets .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., serotonin receptors or kinases). Compare binding affinities across studies to identify key residues (e.g., indole-methoxy interactions) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Models : Train models on datasets with varying substituents (e.g., methoxy vs. chloro groups) to predict activity cliffs .

Q. What experimental strategies elucidate the mechanism of action amid conflicting data?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors (e.g., ΔH and ΔS values) .

- Kinetic Studies : Monitor enzyme inhibition (e.g., time-dependent IC50 shifts) to distinguish competitive vs. allosteric mechanisms .

- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines .

Q. How can researchers address stability challenges in physiological environments?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–10, 37°C) and quantify degradation via HPLC. Methoxy groups enhance stability at neutral pH but hydrolyze under acidic/basic conditions .

- Plasma Protein Binding : Equilibrium dialysis (human plasma, 4 hours) assesses bioavailability limitations due to protein interactions .

- Metabolite Identification : LC-MS/MS (Q-TOF) detects oxidative metabolites (e.g., sulfoxide formation) in liver microsomes .

Q. What strategies optimize selectivity between structurally similar targets?

Methodological Answer:

- Fragment-Based Design : Replace the pyridinylmethyl group with isosteres (e.g., pyrimidine) to alter steric/electronic profiles .

- Proteomic Profiling : Chemoproteomics (activity-based protein profiling) identifies off-target interactions in cell lysates .

- Cryo-EM : Resolve ligand-bound receptor structures to guide rational modifications (e.g., indole positioning) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields?

Methodological Answer:

- Reproduce Conditions : Standardize catalysts (e.g., Hünig’s base vs. triethylamine) and anhydrous solvent systems .

- Byproduct Analysis : LC-MS identifies side products (e.g., disulfide formation) that reduce yield in air-sensitive reactions .

- DoE (Design of Experiments) : Use response surface methodology to optimize interdependent variables (temperature, solvent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.